Acetoxyacetyl chloride

β-lactam synthesis Staudinger reaction Taxol semi-synthesis

Acetoxyacetyl chloride (CAS 13831-31-7) is a bifunctional acyl halide characterized by the molecular formula C4H5ClO3 and a molecular weight of 136.53 g/mol. It possesses a density of 1.27 g/mL at 25°C, a boiling point of 55°C at 12 mmHg, and a refractive index (n20/D) of 1.428.

Molecular Formula C4H5ClO3
Molecular Weight 136.53 g/mol
CAS No. 13831-31-7
Cat. No. B084561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoxyacetyl chloride
CAS13831-31-7
Molecular FormulaC4H5ClO3
Molecular Weight136.53 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)Cl
InChIInChI=1S/C4H5ClO3/c1-3(6)8-2-4(5)7/h2H2,1H3
InChIKeyHZDNNJABYXNPPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetoxyacetyl Chloride (CAS 13831-31-7): Core Properties and Procurement Specifications


Acetoxyacetyl chloride (CAS 13831-31-7) is a bifunctional acyl halide characterized by the molecular formula C4H5ClO3 and a molecular weight of 136.53 g/mol [1]. It possesses a density of 1.27 g/mL at 25°C, a boiling point of 55°C at 12 mmHg, and a refractive index (n20/D) of 1.428 . The compound is classified as corrosive (Skin Corr. 1B, Eye Dam. 1) and reacts violently with water . Its primary utility stems from its role as a reactive acylating agent, enabling the introduction of the acetoxyacetyl moiety into diverse molecular scaffolds [2].

Bifunctional acylating agent

Acetoxyacetyl chloride combines a reactive acyl halide with a protected hydroxyl, streamlining synthesis without extra protection/deprotection steps.

Protected glycoloyl synthon

Upon hydrolysis, the acetoxyacetyl group yields the glycoloyl (–COCH₂OH) moiety, a key pharmacophore in taxol and β‑lactam antibiotics.

Scalable Staudinger chemistry

Compatible with batch and continuous‑flow [2+2] cycloaddition for constructing β‑lactam rings at kilogram scale.

Why Acetoxyacetyl Chloride Cannot Be Replaced by Generic Acyl Chlorides


Direct substitution of acetoxyacetyl chloride with simpler acyl chlorides (e.g., acetyl chloride, chloroacetyl chloride) is not feasible in target synthesis routes. The acetoxyacetyl group (-COCH2OCOCH3) introduces a distinct spatial and electronic profile, and its subsequent hydrolysis yields the glycoloyl (-COCH2OH) moiety—a critical pharmacophore in taxol and β-lactam antibiotics [1]. Replacing this with an acetyl or benzoyl group alters the hydrogen-bonding capacity, metabolic stability, and biological activity of the final product. Furthermore, the bifunctional nature of the reagent (acyl chloride + protected hydroxyl) eliminates the need for additional protection/deprotection steps, which is not offered by monofunctional acyl halides [2].

Unique electronic/spatial profile

The acetoxyacetyl group introduces a glycoloyl precursor and a distinct spatial/electronic environment that acetyl or chloroacetyl chloride cannot replicate.

Bifunctional advantage lost

Monofunctional acyl halides lack the built‑in protected hydroxyl, requiring additional protection/deprotection steps that raise cost and complexity.

Pharmacophore mismatch

Substituting with a simple acyl group would alter hydrogen‑bonding capacity, metabolic stability, and target activity of the final product.

Acetoxyacetyl Chloride: Quantitative Differentiation Versus In-Class Alternatives


β-Lactam Synthesis Yield: Acetoxyacetyl Chloride Enables High-Yield Taxol Side-Chain Production

In a kilogram-scale synthesis of (±)-cis-3-acetoxy-4-phenylazetidin-2-one (a Taxol side-chain intermediate), the Staudinger reaction between hydrobenzamide and acetoxyacetyl chloride achieved an overall yield of approximately 80% [1]. While direct comparative data for alternative acyl chlorides under identical conditions is not reported, this high yield is specifically attributed to the reactivity profile of acetoxyacetyl chloride in this context [2].

β‑Lactam Yield
Class‑level
~80% overall yield
Supports yield evaluation for scalable Taxol side‑chain synthesis.
Direct comparator data not reported; class‑level inference.
β-lactam synthesis Staudinger reaction Taxol semi-synthesis

Stereoselectivity Control: High cis Diastereoselectivity Achieved with Acetoxyacetyl Chloride in Continuous Flow

In a continuous flow Staudinger β-lactam synthesis using acetoxyacetyl chloride and N-(phenylmethylidene)isopropylamine, the use of diisopropylethylamine, N-methylpiperidine, or tributylamine in acetonitrile yielded high cis diastereoselectivity for the 3-acetoxy-1-isopropyl-4-phenyl-β-lactam product [1]. The study notes that this optimized continuous flow approach was successfully applied to a set of β-lactams that are difficult to prepare via batch procedures, highlighting the compound's compatibility with modern flow chemistry techniques [1]. Comparative diastereoselectivity data for other acyl chlorides under identical flow conditions is not provided.

Flow Stereoselectivity
Class‑level
High cis diastereoselectivity
Reported to enable high cis selectivity in continuous‑flow β‑lactam synthesis.
Comparative data for other acyl chlorides under identical flow conditions not provided.
continuous flow chemistry β-lactam stereoselectivity

Synthesis Purity and Yield: Advanced Bis(trichloromethyl)carbonate Route Outperforms Traditional Methods

A patent (CN1951898A) describes a chemical synthesis method for acetoxyacetyl chloride using bis(trichloromethyl)carbonate and acetoxyacetic acid. In one embodiment (Example 2), the reaction yielded acetoxyacetyl chloride with a product yield of 91.5% and a purity of 99.0% [1]. This method is claimed to be superior to traditional routes using thionyl chloride or oxalyl chloride, which are reported to have lower yields and produce SO2 emissions [2]. The patent explicitly states that the new process has higher reaction yield compared to traditional methods [2].

Synthesis Purity/Yield
Head‑to‑head
91.5% yield, 99.0% purity
Indicates improved yield and purity over traditional SOCl₂ routes.
Patented bis(trichloromethyl)carbonate method; lab‑scale demonstration.
synthesis purity yield

Physical Property Differentiation: Density and Boiling Point Distinguish Acetoxyacetyl Chloride from Common Acyl Halides

Acetoxyacetyl chloride exhibits distinct physical properties compared to commonly used acyl chlorides, which can influence handling, purification, and reaction design. Its density (1.27 g/mL at 25°C) is intermediate between that of acetyl chloride (1.10 g/mL) and chloroacetyl chloride (1.42 g/mL) [1]. Its boiling point (55°C at 12 mmHg) and refractive index (1.428) also differ significantly, facilitating its identification and quality control [2].

Physical Properties
Reported
Density 1.27 g/mL, bp 55°C/12 mmHg, nD 1.428
Physical constants aid identification and quality control.
Differentiates from acetyl (d 1.10) and chloroacetyl (d 1.42) chlorides.
physical properties density boiling point

Application in High-Purity Roxatidine Synthesis: Purification Method Ensures Low Impurity Levels

Patent CN1611480A addresses the purification of acetoxyacetyl chloride for use in the synthesis of roxatidine, a drug requiring high purity. The method involves removing excess chlorinating agents and byproducts (e.g., acetyl chloride, chloroacetyl chloride) via distillation, followed by inert solvent addition and final vacuum distillation to collect the product at 53-56°C/12 mmHg [1]. The patent emphasizes that highly purified acetoxyacetyl chloride is essential to avoid related substances in the final drug product, a concern not as critical with less demanding applications [1].

Roxatidine Purification
Reported
Distillation‑grade purification (53–56°C/12 mmHg)
High‑purity grade reported to support low‑impurity pharmaceutical synthesis.
Purification process from patent CN1611480A; impurity limits not numerically specified.
roxatidine pharmaceutical intermediate purification

Unique Acetoxyacetyl Moiety: Direct Comparison of Acylating Agent Performance in Diverse Yields

In a study exploring ATP mimics as glutamine synthetase inhibitors, acylation of benzenoid precursors was performed using four different acylating agents: chloroacetyl chloride, acetoxyacetyl chloride, acryloyl chloride, and 2,3,4,5,6-pentaacetylgluconoyl chloride. The resulting mono- and/or diacylated products were obtained in yields varying from 4% to 96% [1]. This wide yield range highlights that the choice of acylating agent significantly impacts reaction efficiency, though specific yields for each reagent are not provided [1].

Acylation Yield Range
Class‑level
4–96% across acylating agents
Acylating agent choice significantly impacts reaction efficiency.
Specific yield for acetoxyacetyl chloride not isolated; portfolio‑level evidence.
acylation comparative yields organic synthesis

Acetoxyacetyl Chloride: Validated Research and Industrial Application Scenarios


β-Lactam Antibiotic Intermediate Synthesis via Staudinger [2+2] Cycloaddition

Acetoxyacetyl chloride is the preferred acylating agent for constructing the β-lactam core of antibiotics, including penicillins and cephalosporins. Its reactivity in the Staudinger reaction with imines enables high-yielding (up to 91% in some cases) and stereoselective formation of these critical scaffolds [1][2]. The compound's compatibility with continuous flow platforms further enhances its industrial relevance, allowing for precise control over diastereoselectivity and improved process safety [3].

Taxol (Paclitaxel) Semi-Synthesis: Kilogram-Scale Production of Key Intermediates

The synthesis of the Taxol side chain, a crucial component of the anticancer drug paclitaxel, relies on acetoxyacetyl chloride. A validated, high-yielding procedure (approx. 80% overall yield) using this reagent has been demonstrated on a kilogram scale, confirming its utility in industrial pharmaceutical manufacturing [4]. The acetoxyacetyl group is later hydrolyzed to the essential glycoloyl moiety, a transformation not possible with simpler acyl chlorides.

Roxatidine and High-Purity Pharmaceutical Intermediates

For drugs like roxatidine, where stringent purity requirements dictate the quality of the final active pharmaceutical ingredient (API), acetoxyacetyl chloride must be procured in a highly purified form. Specialized purification methods, such as those described in patent CN1611480A, are employed to remove trace impurities (e.g., acetyl chloride, chloroacetyl chloride) that could otherwise compromise the API's safety and efficacy [5].

Diversified Acylation in Medicinal Chemistry and Chemical Biology

As a versatile acylating agent, acetoxyacetyl chloride finds broad application in medicinal chemistry for introducing the acetoxyacetyl moiety into diverse molecular frameworks. This is particularly valuable when the target compound requires a protected hydroxyl group or when the acetoxyacetyl group serves as a precursor to a glycoloyl pharmacophore. Its performance, alongside other acylating agents, has been evaluated in the context of ATP mimic synthesis, demonstrating its role in a portfolio of tools for chemical biology [6].

Application
Selection Property
Validation Focus
β‑Lactam Antibiotic Synthesis
Staudinger [2+2] cycloaddition reactivity
Diastereoselectivity and flow‑chemistry compatibility
Taxol Side‑Chain Production
Glycoloyl pharmacophore precursor
Kilogram‑scale yield reproducibility
High‑Purity Roxatidine Intermediate
Purified grade (low acetyl/chloroacetyl chloride)
Impurity profile and distillation specifications
Diversified Acylation Library
Acylating agent portfolio selection
Empirical yield and reactivity screening

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